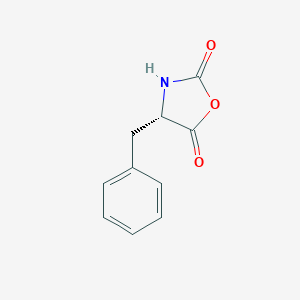

(S)-4-Benzyloxazolidine-2,5-dione

Beschreibung

Significance of Amino Acid NCAs in Polymer Chemistry

The primary significance of amino acid NCAs lies in their role as monomers for the most efficient and economical method of synthesizing long-chain polypeptides. illinois.edu The ring-opening polymerization (ROP) of NCAs is the most common technique for the large-scale preparation of high molecular weight polypeptides, materials that are valued for their biocompatibility and biodegradability in applications like drug delivery and tissue engineering. researchgate.netescholarship.orgspringernature.com This method allows for exceptional diversity in the resulting polypeptides, as over 200 different NCAs have been synthesized. illinois.edu

The polymerization of NCAs is typically initiated by nucleophiles, most commonly primary amines. illinois.edu The process can proceed through two main competing pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). researchgate.netnih.gov The coexistence of these mechanisms can complicate the polymerization process, making it challenging to produce well-defined polypeptides with controlled chain length and narrow molecular weight distributions. researchgate.netnih.gov Historically, a major limitation of NCA polymerizations has been the occurrence of side reactions, such as chain termination and transfer, which hindered the synthesis of well-defined block copolymers. illinois.edu

However, recent advancements have led to improved initiators and methods that offer better control over the polymerization process. escholarship.org These developments have minimized side reactions, enabling the synthesis of polypeptides with predictable molecular weights, narrow polydispersity, and high fidelity of terminal functionalities. escholarship.orgnih.gov For instance, conducting the polymerization at lower temperatures (0 °C) has been shown to suppress end-group termination and other side reactions. rsc.org These controlled polymerization processes are crucial for creating novel polypeptide-based biomaterials with unique properties tailored for specific applications. researchgate.net

Overview of (S)-4-Benzyloxazolidine-2,5-dione as a Specific NCA

This compound is a specific chiral NCA derived from the natural amino acid L-phenylalanine. scbt.comdb-thueringen.de It is also commonly referred to as L-phenylalanine N-carboxyanhydride or Phe-NCA. scbt.com As a member of the NCA family, it serves as a monomer in the ring-opening polymerization to produce poly(L-phenylalanine), a hydrophobic polypeptide, or to be incorporated into various copolypeptides. Its chemical structure consists of the oxazolidine-2,5-dione (B1294343) heterocyclic ring with a benzyl (B1604629) group attached at the chiral center (position 4), reflecting its origin from phenylalanine.

Detailed research has been conducted on the polymerization of related morpholine-2,5-dione (B184730) monomers, such as (S)-3-benzylmorpholine-2,5-dione, which is also derived from L-phenylalanine, to create well-defined poly(ester amide) homopolymers and amphiphilic block copolymers. db-thueringen.denih.gov These studies highlight the utility of such monomers in creating advanced polymer architectures for potential applications like drug delivery vehicles. db-thueringen.denih.gov

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 14825-82-2 scbt.comoakwoodchemical.com |

| Molecular Formula | C₁₀H₉NO₃ scbt.comoakwoodchemical.comncats.io |

| Molecular Weight | 191.18 g/mol scbt.comncats.io |

| Alternate Names | L-phenylalanine N-carboxyanhydride, Phe-NCA scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542763 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14825-82-2 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Benzyloxazolidine 2,5 Dione

Stereoselective Synthesis Approaches

The inherent chirality of L-phenylalanine serves as the foundation for the stereoselective synthesis of its corresponding N-carboxyanhydride, ensuring the (S)-configuration at the 4-position of the oxazolidine-2,5-dione (B1294343) ring.

The most established and widely utilized method for synthesizing (S)-4-Benzyloxazolidine-2,5-dione is the direct treatment of L-phenylalanine with phosgene (B1210022) (COCl₂) or its safer, solid equivalents, diphosgene or triphosgene. mdpi.comchemrxiv.org This classic procedure, known as the Fuchs-Farthing method, involves the reaction of the unprotected amino acid with a phosgenating agent in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate. titech.ac.jppku.edu.cnresearchgate.net

The reaction proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization via nucleophilic attack of the carboxylate group, eliminating a molecule of hydrogen chloride (HCl) to yield the final N-carboxyanhydride (NCA) product. nih.gov The retention of stereochemistry is a key advantage of this method. While traditionally conducted at elevated temperatures (50-60 °C), studies have shown that the reaction's exotherm is often sufficient to drive it to completion at ambient temperatures, which is particularly beneficial for large-scale production. tandfonline.comtandfonline.com

Table 1: Representative Conditions for the Synthesis of L-Phenylalanine NCA

| Starting Material | Phosgenating Agent | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| L-Phenylalanine | Triphosgene | THF | 50 °C | Not Stated | High | researchgate.net |

| L-Phenylalanine | Diphosgene | THF/CH₂Cl₂ | Ambient | 2.5 | High | tandfonline.com |

| L-Phenylalanine | Triphosgene/PO | THF | Room Temp | ~1.5 | High | chemrxiv.org |

Note: "High" yield indicates that the source reported a successful synthesis with good to excellent yields without specifying a precise number. PO = Propylene (B89431) Oxide.

While the term "chiral auxiliary-mediated synthesis" is prominent in asymmetric chemistry, its application to the synthesis of this compound requires clarification. The chirality of this specific molecule is derived directly from the L-phenylalanine starting material, not by the action of an external chiral auxiliary. However, a structurally related compound, (S)-4-Benzyloxazolidin-2-one, is a cornerstone chiral auxiliary in organic synthesis, often leading to confusion between the two. pharmaffiliates.comchemimpex.com

(S)-4-Benzyloxazolidin-2-one, commonly known as an Evans auxiliary, is synthesized from the corresponding amino alcohol, L-phenylalaninol (which is obtained by the reduction of L-phenylalanine). This auxiliary is temporarily attached to a prochiral substrate to direct subsequent chemical transformations in a highly stereoselective manner. chemimpex.commedchemexpress.com Its utility lies in creating new stereocenters with high diastereoselectivity. cymitquimica.com

Once acylated, the Evans auxiliary, (S)-4-Benzyloxazolidin-2-one, can form a rigid chelated enolate. The bulky benzyl (B1604629) group at the C4 position effectively blocks one face of the enolate, forcing incoming electrophiles, such as alkyl halides, to attack from the less hindered face. This mechanism allows for highly diastereoselective alkylation reactions. After the desired transformation, the auxiliary can be cleaved and recovered for reuse, yielding an enantiomerically enriched product. It is crucial to reiterate that this process is used to synthesize a wide range of other chiral molecules, not this compound itself.

Chiral Auxiliary-Mediated Synthesis

General Synthetic Pathways to Oxazolidine-2,5-diones

Concerns over the high toxicity of phosgene have driven the development of alternative, safer synthetic routes to amino acid N-carboxyanhydrides (NCAs). researchgate.net These phosgene-free methods often provide high yields and purity without requiring specialized handling procedures.

One notable approach involves the use of propylphosphonic anhydride (B1165640) (T3P®) to mediate the cyclization of N-Boc-protected amino acids. This method is safe, easy to operate, and generates non-toxic, easily removable byproducts. acs.orgrsc.org Another phosgene-free strategy employs diphenyl carbonate to first convert the amino acid into an N-phenoxycarbonyl (NPC) derivative, which can then be cyclized to the NCA. researchgate.net

More novel techniques include photo-on-demand synthesis, where chloroform (B151607) (CHCl₃) is photochemically oxidized in situ to generate phosgene, allowing for a controlled reaction without handling the toxic gas directly. acs.org Additionally, micro-flow reactors have been utilized to achieve rapid and mild NCA synthesis by enabling precise control over pH and reaction time, which is particularly advantageous for substrates with acid-labile side chains. titech.ac.jp

Optimization of Reaction Conditions for Yield and Purity

The purity of this compound is paramount, especially for its primary application in the ring-opening polymerization to form high-quality polypeptides. tandfonline.com A significant challenge in its synthesis via the Fuchs-Farthing method is the removal of the acidic byproduct, HCl, which can initiate unwanted polymerization or cause decomposition of the NCA product. nih.govtandfonline.com

Several optimization strategies have been developed:

HCl Scavengers: Non-basic acid scavengers are often added to the reaction mixture to neutralize HCl as it forms. Epoxy compounds, such as propylene oxide, have been shown to be highly effective, trapping HCl and facilitating the ring-closure step, even allowing the reaction to proceed under moisture-tolerant, open-flask conditions. chemrxiv.orgpku.edu.cn

Purification Techniques: The principal contaminants in crude NCA are unreacted amino acid hydrochloride salts and other electrophilic species. tandfonline.comtandfonline.com Purification is typically achieved through multiple recrystallizations from an appropriate solvent system (e.g., THF/hexane). A simple and effective method for large-scale purification involves filtering the crude reaction mixture through a pad of diatomaceous earth (Celite®), which efficiently removes particulate impurities. tandfonline.com For NCAs that are oils or low-melting solids, flash column chromatography on dried silica (B1680970) gel is an effective alternative. nih.gov

Reaction Monitoring: Rather than relying on visual cues like the dissolution of the starting amino acid, monitoring the reaction by ¹H NMR is recommended to accurately determine when the reaction has reached completion, preventing unnecessary heating or premature workup. tandfonline.com

Table 2: Strategies for Optimizing NCA Synthesis and Purification

| Strategy | Description | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Celite Filtration | Crude reaction mixture is passed through a pad of diatomaceous earth. | Simple, scalable, removes particulate impurities and unreacted amino acid salts. | tandfonline.com, tandfonline.com |

| HCl Scavengers | Addition of epoxy compounds (e.g., propylene oxide) to the reaction. | Traps HCl, prevents acid-catalyzed decomposition, allows for moisture-tolerant synthesis. | pku.edu.cn, chemrxiv.org |

| Ambient Temperature | Allowing the reaction to proceed without external heating. | Simplifies large-scale synthesis, avoids potential degradation of sensitive substrates. | tandfonline.com |

| Micro-flow Reactor | Synthesis is performed in a continuous flow system. | Rapid mixing, precise control of pH and reaction time, suitable for acid-labile substrates. | titech.ac.jp |

Control of Stereochemistry in Synthesis

The principal strategy for achieving stereochemical control in the synthesis of this compound relies on the use of an enantiomerically pure starting material. The inherent chirality of natural amino acids provides a direct and efficient pathway to the desired stereoisomer.

The most common and well-established method for synthesizing this compound is through the formation of an N-carboxyanhydride (NCA) from the amino acid L-phenylalanine. scbt.com In this approach, the stereocenter at the 4-position of the oxazolidinedione ring is directly derived from the α-carbon of L-phenylalanine, thus ensuring the (S)-configuration in the final product.

A critical aspect of this synthesis is the high sensitivity of N-carboxyanhydrides to moisture. evitachem.com The presence of water can lead to premature polymerization or hydrolysis of the NCA, resulting in the formation of dipeptide impurities and a lower yield of the desired monomer. evitachem.com Therefore, the reaction must be carried out under strictly anhydrous conditions, often under an inert atmosphere of argon or nitrogen. evitachem.com

While the use of a chiral precursor is the primary method for controlling the stereochemistry, advanced catalytic methods are also being explored for the synthesis of related oxazolidinedione structures. These include gold(I)-mediated rearrangements of propargyl carbamates and nickel(0)-catalyzed cycloadditions, which can offer high yields and stereocontrol under mild conditions. evitachem.com However, for this compound itself, the direct cyclization of L-phenylalanine remains the most straightforward and widely used approach.

The table below summarizes the key aspects of the primary synthetic route to this compound, highlighting the factors crucial for stereochemical control.

| Starting Material | Key Reagent | Solvent (Typical) | Key Reaction Condition | Stereochemical Outcome |

| L-Phenylalanine | Triphosgene | Tetrahydrofuran (THF) | Anhydrous, Inert Atmosphere | This compound |

This method's reliability in preserving the stereochemical integrity of the starting amino acid makes it the preferred route for accessing enantiomerically pure this compound for its various applications in stereoselective synthesis.

Chemical Reactivity and Transformation of S 4 Benzyloxazolidine 2,5 Dione

Ring-Opening Reactions

The high reactivity of the anhydride (B1165640) bonds in the oxazolidinedione ring makes (S)-4-Benzyloxazolidine-2,5-dione an important monomer for ring-opening polymerization, leading to the formation of poly(L-phenylalanine). This process can be initiated by various nucleophiles and can proceed through different mechanisms.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of this compound is primarily initiated by the nucleophilic attack on one of the carbonyl carbons of the anhydride. Two main mechanisms are generally proposed for the ring-opening polymerization of N-carboxyanhydrides (NCAs) like Phe-NCA: the "normal amine" mechanism and the "activated monomer" mechanism.

In the normal amine mechanism , a nucleophile, typically a primary amine, attacks the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamate (B1207046) intermediate, which then decarboxylates to yield a new primary amine. This new amine can then attack another NCA monomer, propagating the polymer chain. This mechanism is a chain-growth process where the initiator becomes part of the final polymer chain.

The activated monomer mechanism is typically initiated by strong bases or tertiary amines. In this pathway, the initiator deprotonates the nitrogen of the NCA monomer, creating a highly nucleophilic NCA anion. This activated monomer then attacks another NCA molecule, initiating polymerization. A key feature of this mechanism is that the initiator is not incorporated into the polymer chain but acts as a catalyst.

The choice of initiator and reaction conditions can significantly influence which mechanism predominates. For instance, primary amines favor the normal amine mechanism, while tertiary amines promote the activated monomer mechanism.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of this compound is a versatile method to produce poly(L-phenylalanine), a synthetic polypeptide. The polymerization can be carried out under various conditions, including in the solid state and in solution.

Solid-state polymerization of L-phenylalanine NCA has been shown to be a viable method for obtaining high molecular weight polymers. Research has indicated that L-phenylalanine NCA is highly reactive in the solid state. tandfonline.com One study compared the solid-state polymerization of L-valine NCA and DL-valine NCA with their solution polymerization, finding that the molecular weight of the polymer from solid-state polymerization was significantly higher than that obtained in solution. tandfonline.com The same study noted the high reactivity of L-phenylalanine NCA in the solid state. tandfonline.com The crystal structure of the monomer plays a crucial role in this process, with polymerization often occurring in specific layers within the crystal lattice. tandfonline.com

| Polymerization Method | Monomer | Molecular Weight of Polymer | Reactivity | Reference |

| Solid-State | L-valine NCA | High | Less reactive than in solution | tandfonline.com |

| Solution | L-valine NCA | Low | More reactive than in solid-state | tandfonline.com |

| Solid-State | DL-valine NCA | Increased with conversion | Less reactive than in solution | tandfonline.com |

| Solution | DL-valine NCA | Decreased with conversion | More reactive than in solid-state | tandfonline.com |

| Solid-State | L-phenylalanine NCA | - | Very reactive | tandfonline.com |

| Solid-State | DL-phenylalanine NCA | - | Very reactive | tandfonline.com |

This table is generated based on findings for valine NCAs and the noted reactivity of phenylalanine NCAs in the same study.

Solution polymerization of L-phenylalanine NCA has been extensively studied in various solvents and with different initiators. The choice of solvent can significantly impact the polymerization process, including the formation of byproducts. For instance, in solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), the formation of cyclic oligo- and polypeptides can occur through a solvent-induced polymerization initiated by zwitterions, which may compete with the primary amine-initiated polymerization. researchgate.net When polymerizations are conducted in dioxane or sulfolane (B150427) in a closed system, linear polypeptides with an amide and an amino endgroup are the exclusive products. researchgate.net

| Solvent | Initiator | Temperature (°C) | Observed Products | Reference |

| Dioxane | Benzylamine | 20 | Linear poly(D,L-phenylalanine) | researchgate.net |

| Sulfolane | Hexylamine | 20 | Linear poly(D,L-phenylalanine) | researchgate.net |

| N,N-dimethylformamide (DMF) | Benzylamine | 20 | Linear and cyclic poly(D,L-phenylalanine) | researchgate.net |

| N,N-dimethylformamide (DMF) | Aniline | 60 | Linear poly(D,L-phenylalanine) with formyl endgroups | researchgate.net |

| N-methylpyrrolidone (NMP) | None (solvent-induced) | - | Cyclic oligo- and polypeptides | researchgate.net |

Several factors influence the rate of polymerization and the molecular weight of the resulting poly(L-phenylalanine). These include the type and concentration of the initiator, the solvent, and the reaction temperature.

Initiator: The nature of the initiator plays a critical role. Primary amines, for example, can lead to a more controlled polymerization compared to strong bases. The initiator-to-monomer ratio is also a key parameter for controlling the degree of polymerization.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the monomer and the growing polymer chain, as well as the stability of intermediates. As mentioned, solvents like DMF can promote side reactions. researchgate.net

Temperature: Temperature affects the rates of both the main polymerization reaction and potential side reactions. Lowering the reaction temperature can sometimes suppress side reactions and lead to a more controlled polymerization.

Purity of Monomer: The presence of impurities, such as water or hydrogen chloride, can interfere with the polymerization process, leading to lower molecular weights and broader molecular weight distributions.

Mechanistic Studies of Ring-Opening Processes

Mechanistic studies of the ring-opening polymerization of N-carboxyanhydrides have provided detailed insights into the reaction pathways. For L-phenylalanine NCA, it has been observed that the polymerization initiated by primary amines in solvents like dioxane proceeds via the "normal amine mechanism," leading to linear polymers. researchgate.net However, in more polar solvents like DMF, a competing zwitterionic polymerization can lead to the formation of cyclic byproducts. researchgate.net

Kinetic studies have revealed that the polymerization can exhibit complex behavior. For example, some systems show an initial fast "initiation" stage, followed by a slower propagation stage, and then a faster pseudo-first-order propagation stage. The stereochemistry of the monomer also plays a role, with different polymerization rates and stereoselectivity observed for L-, D-, and DL-phenylalanine NCAs under certain conditions.

Derivatization Strategies

The derivatization of this compound is a key aspect of its chemistry, enabling the synthesis of a wide range of functionalized molecules and polymers. These strategies can be directed at either the benzyl (B1604629) side chain or the heterocyclic ring system.

Direct chemical modification of the benzyl group's aromatic ring in pre-formed this compound is not a commonly employed synthetic strategy. The primary reason for this is the high reactivity of the N-carboxyanhydride (NCA) ring itself. wikipedia.org The conditions required for many aromatic substitution reactions, such as Friedel-Crafts alkylations and acylations nih.govnih.gov or nitrations, are often harsh and can lead to the decomposition or undesired polymerization of the NCA ring. For instance, the nitration of phenylalanine has been studied using reagents like peroxynitrite, but these reactions are typically performed on the free amino acid rather than the corresponding NCA. nih.govresearchgate.net

Therefore, the prevailing strategy for obtaining this compound analogues with modified benzyl groups is to first synthesize the desired derivatized phenylalanine amino acid and then cyclize it to form the corresponding N-carboxyanhydride. nih.gov This approach avoids subjecting the sensitive NCA ring to potentially destructive reaction conditions. A variety of substituted phenylalanine derivatives can be prepared through standard aromatic substitution reactions and then converted into their respective NCAs.

The oxazolidine-2,5-dione (B1294343) ring is the most reactive part of the molecule, and its transformations are central to the synthetic utility of this compound. The most significant of these transformations is the ring-opening polymerization (ROP).

Ring-Opening Polymerization (ROP)

The ROP of NCAs is a fundamental method for the synthesis of polypeptides. tandfonline.com In the case of this compound, this process yields poly(L-phenylalanine). The polymerization is characterized by the opening of the anhydride ring and the concomitant release of carbon dioxide. wikipedia.org The reaction can be initiated by a variety of species, including primary amines, organometallic complexes, and even under certain conditions, by the solvent itself. rsc.orgillinois.eduresearchgate.net

Two primary mechanisms are generally accepted for the ROP of NCAs illinois.edu:

Amine Mechanism: A nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl carbon of the NCA ring. This leads to a ring-opened carbamic acid intermediate which then decarboxylates to form an amino-amide. The newly formed terminal amine group can then attack another NCA molecule, propagating the polymer chain.

Activated Monomer (AM) Mechanism: A strong base deprotonates the N3 nitrogen of the NCA, forming a highly nucleophilic NCA anion. This anion then attacks another NCA molecule, initiating polymerization.

The choice of initiator and reaction conditions can influence the polymerization mechanism and the characteristics of the resulting polypeptide, such as its molecular weight and polydispersity.

Table 1: Examples of Ring-Opening Polymerization of Phenylalanine-NCA

| Initiator | Solvent | Temperature (°C) | Observations |

| Benzylamine | Dioxane | 20 | Formation of linear polypeptides with an amide and an amino end group. researchgate.net |

| Benzylamine | N,N-Dimethylformamide (DMF) | 20 | Formation of linear polypeptides. researchgate.net |

| Hexylamine | Various | 20-60 | Effective initiation of polymerization. researchgate.net |

| Aniline | Dioxane | 20 | Slower initiation compared to aliphatic amines; traces of water can compete as an initiator. researchgate.net |

| N-Methylpyrrolidone (solvent) | N-Methylpyrrolidone (NMP) | - | Can induce polymerization without an external initiator, potentially forming cyclic polypeptides. researchgate.net |

| Dopamine | N,N-Dimethylformamide (DMF) | Room Temp | Used as a therapeutic initiator to create polymer-drug conjugates. rsc.org |

Hydrolysis

The oxazolidine-2,5-dione ring is susceptible to hydrolysis. In the presence of water, the ring will open to regenerate the parent amino acid, L-phenylalanine, with the release of carbon dioxide. wikipedia.org This reactivity necessitates that the synthesis and polymerization of NCAs be carried out under anhydrous conditions to prevent premature ring opening and termination of polymerization.

While the direct transformation of the this compound ring into other heterocyclic systems is not extensively documented, it serves as a precursor for analogues and can be conceptually linked to the synthesis of related heterocycles.

N-Thiocarboxyanhydrides (NTAs)

An important class of analogues to NCAs are N-thiocarboxyanhydrides (NTAs), where the oxygen atom at the 2-position of the oxazolidine (B1195125) ring is replaced by a sulfur atom. These compounds are also used for the synthesis of polypeptides. The synthesis of NTAs, like NCAs, starts from the corresponding amino acid. rsc.orgnih.gov

β-Amino Acid N-Carboxyanhydrides (β-NCAs)

Related heterocyclic systems include β-NCAs, which are six-membered rings derived from β-amino acids. These monomers can be polymerized to form β-peptides, which have unique structural properties. The synthesis of β-NCAs has been developed and provides access to a different class of polyamide structures starting from modified amino acid precursors. illinois.edu

Potential in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govmdpi.com While there is a lack of specific examples where this compound is a direct component in an MCR to form a different heterocyclic system, amino acid derivatives are widely used in such reactions. For example, the Ugi and Asinger reactions often employ amino acid components to generate a variety of heterocyclic scaffolds, including benzodiazepines and oxazoles. beilstein-journals.org This suggests a potential, yet largely unexplored, avenue for the derivatization of this compound or its ring-opened products in the field of MCRs to generate novel heterocyclic structures.

Applications of S 4 Benzyloxazolidine 2,5 Dione in Advanced Organic Synthesis

As a Chiral Synthon in Asymmetric Synthesis

The inherent chirality of (S)-4-Benzyloxazolidine-2,5-dione makes it an excellent chiral synthon. A chiral synthon is a molecule that contains a stereocenter and can be used to introduce that specific stereochemistry into a new, larger molecule. This is crucial in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product, a common requirement for pharmaceuticals and other biologically active compounds.

Introduction of Chiral Phenylalanine Moiety

One of the primary applications of this compound is as a precursor for the introduction of the chiral L-phenylalanine moiety into various molecular frameworks. The oxazolidine-2,5-dione (B1294343) ring is readily opened by nucleophiles, such as amines or alcohols, to form amide or ester linkages, respectively. This reaction proceeds with the retention of the stereochemistry at the chiral center, providing a reliable method for incorporating L-phenylalanine into a target molecule. This strategy is widely employed in the synthesis of non-natural amino acids, chiral ligands, and other complex organic structures. nih.govsigmaaldrich.com

Diastereoselective Transformations Guided by the Chiral Center

The chiral center of this compound can also be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective transformation. The existing stereocenter influences the approach of reagents, favoring the formation of one diastereomer over another. This stereocontrol is a powerful tool in asymmetric synthesis, allowing for the construction of multiple chiral centers with a high degree of precision. chegg.com For instance, the acylation of the nitrogen atom of the oxazolidinone ring, followed by a reduction, can yield α-substituted aldehydes with high stereochemical purity. researchgate.net This approach has been instrumental in the synthesis of various natural products and their analogs.

In Peptide and Polypeptide Synthesis

This compound, as an N-carboxyanhydride (NCA) of phenylalanine, is a cornerstone in the synthesis of peptides and polypeptides. scbt.com NCAs are activated amino acid derivatives that readily polymerize or react with other amino acids without the need for coupling reagents, which can often lead to side reactions and racemization.

Role as a Monomer for Polypeptide Formation

The most significant application of this compound is its use as a monomer in the ring-opening polymerization (ROP) to form polypeptides. This process can be initiated by various nucleophiles, including amines, alcohols, and even water, leading to the formation of poly(L-phenylalanine). The polymerization is typically fast and can be controlled to produce polypeptides with specific molecular weights and low dispersity. db-thueringen.denih.gov This method is particularly valuable for producing high molecular weight polypeptides that are difficult to synthesize through traditional stepwise methods. For example, it has been used in the synthesis of amphiphilic block copolymers like methoxy (B1213986) poly(ethylene glycol)-b-poly(l-glutamic acid-co-l-phenylalanine), which have applications in drug delivery. chemicalbook.com

| Polymerization Method | Initiator/Catalyst | Resulting Polymer | Reference |

| Ring-Opening Polymerization | Binary DBU/TU catalyst system | Well-defined poly(ester amide) homopolymer | db-thueringen.de |

| Ring-Opening Polymerization | Hydroxyl-functionalized poly(ethylene glycol) and poly(2-ethyl-2-oxazoline) | Amphiphilic block copolymers | db-thueringen.denih.gov |

| Copolymerization | 4-tert-butylbenzylamine | Poly-α/β-peptides | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Applications

In solid-phase peptide synthesis (SPPS), a peptide is built step-by-step while attached to a solid support. While less common than the use of protected amino acids, this compound can be employed in SPPS. peptide.com The use of NCAs in SPPS can offer advantages such as faster coupling times and the avoidance of coupling reagents that can cause side reactions. nih.gov However, careful control of reaction conditions is necessary to prevent uncontrolled polymerization. Research has explored the use of NCAs in Fmoc-based SPPS, though challenges such as the formation of side products like 1,4-diazepine-2,5-dione derivatives can occur under certain conditions. nih.gov

| SPPS Strategy | Key Features | Potential Issues | References |

| Fmoc-based SPPS | Mild deprotection conditions. | Formation of aspartimide and 1,4-diazepine-2,5-dione side products with certain sequences. | nih.gov |

| Boc-based SPPS | Strong acid cleavage from resin. | Can lead to side reactions with sensitive amino acids. | nih.gov |

Solution-Phase Peptide Synthesis Applications

This compound is also utilized in solution-phase peptide synthesis. prepchem.com In this approach, peptide fragments are synthesized in solution and then coupled together. The use of NCAs like this compound can be advantageous for the coupling of peptide fragments, as the reaction is often clean and efficient. For instance, it can be used to introduce a phenylalanine residue to the N-terminus of a peptide chain. prepchem.com Enzymatic processes have also been developed where this compound or its derivatives are condensed with other amino acid esters. google.com

| Synthesis Target | Reactants | Key Outcome | Reference |

| N-benzyloxycarbonyl-L-alanyl-L-phenylalanine | L-phenylalanine and N-benzyloxycarbonyl-L-alanine N-carboxyanhydride | Synthesis of a dipeptide | prepchem.com |

| N-Benzyloxycarbonyl-L-Phenylalanyl-L-Alanine | N-benzyloxycarbonyl-L-phenylalanine and L-alanine | Formation of a protected dipeptide | prepchem.com |

| N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester | N-benzyloxycarbonyl-L-aspartic acid and L-phenylalanine methyl ester | Enzymatic condensation to form a dipeptide derivative | google.com |

Control of Racemization during Coupling

A persistent challenge in peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization. Conventional peptide coupling methods, particularly those employing carbodiimide (B86325) activators, are susceptible to this side reaction, which can lead to the formation of diastereomeric peptide impurities that are difficult to separate. bachem.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes, leading to racemization. bachem.com

The use of this compound, a type of N-carboxyanhydride (NCA), provides a robust solution to this problem. The synthesis of the NCA monomer itself via methods like the Fuchs-Farthing procedure is designed to proceed without racemization. mdpi.com More importantly, the mechanism of peptide bond formation using NCAs is inherently less prone to racemization compared to many other activation strategies.

The coupling reaction proceeds via a nucleophilic ring-opening of the anhydride (B1165640) by the amino group of another amino acid or peptide. illinois.edu This process, especially under controlled conditions such as in ring-opening polymerization (ROP), allows for the sequential addition of amino acid residues with high fidelity, preserving the stereochemistry of the α-center. illinois.eduspringernature.com The reaction is typically rapid and efficient, minimizing the exposure of the activated chiral center to conditions that might induce racemization. This "racemization-free" characteristic is a key advantage, making this compound and other NCAs highly suitable for the synthesis of optically pure polypeptides and for challenging fragment condensations where the risk of epimerization is high. nih.gov

Table 1: Comparison of Coupling Methods and Racemization Risk

| Coupling Method | Activating Agent/Monomer | Racemization Risk | Notes |

|---|---|---|---|

| Carbodiimide | DCC, EDC | High | Often requires additives like HOBt or Oxyma to suppress racemization. bachem.com |

| Phosphonium Salt | PyBOP, HBTU | Moderate | Generally lower risk than carbodiimides but can still occur. |

| N-Carboxyanhydride | This compound | Very Low | Reaction mechanism inherently minimizes racemization. illinois.edunih.gov |

Synthesis of Modified Peptides and Peptidomimetics

The structural and functional diversity of peptides can be greatly expanded by incorporating non-natural amino acids or by modifying the peptide backbone to create peptidomimetics. nih.gov These molecules are designed to mimic the biological activity of natural peptides but often possess improved properties, such as enhanced stability against enzymatic degradation. This compound serves as a valuable starting material for such syntheses.

Its utility in the ring-opening polymerization (ROP) allows for the creation of complex polypeptide architectures, including block copolypeptides where a block of polyphenylalanine can be joined with other synthetic polymers. illinois.edu This creates hybrid materials with unique self-assembly properties. Furthermore, the phenylalanine residue can be a platform for further modification, or the NCA itself can be polymerized with other functionalized NCAs to introduce specific functionalities along the peptide chain. nih.gov

Constrained peptidomimetics, which lock the peptide backbone into a specific conformation, are of significant interest in drug discovery. The oxazolidinone ring system is a key structural motif in this area. For instance, peptides containing a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group can be synthesized to introduce a rigid constraint. unibo.it While this specific example involves cyclization of a serine residue, the underlying principle highlights the importance of the oxazolidinone core, a structure inherent to this compound, in the design of conformationally restricted peptide analogs.

Development of Biologically Active Molecules

The chiral benzyl (B1604629) group and the reactive anhydride functionality make this compound an excellent starting point for the synthesis of a variety of biologically active molecules, from pharmaceutical agents to complex natural products.

Precursors to Pharmaceuticals

The stereospecific introduction of the phenylalanine scaffold is a crucial step in the synthesis of numerous pharmaceuticals. The high optical purity and reactivity of this compound make it an attractive precursor. One notable example where racemization-free coupling of phenylalanine is critical is in the synthesis of the proteasome inhibitor, carfilzomib. nih.gov Carfilzomib is an epoxyketone-based tetrapeptide used in the treatment of multiple myeloma. Its synthesis requires the careful assembly of amino acid fragments without epimerization, a task for which NCA-based chemistry is well-suited. nih.gov

While not direct derivatives of the 2,5-dione, related oxazolidinone and thiazolidinedione structures are prominent in medicinal chemistry. For example, 5-benzylthiazolidine-2,4-dione (B3032654) derivatives have been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are targets for anti-diabetic drugs. scbt.com This underscores the pharmacological relevance of the core structural elements present in this compound.

Building Blocks for Complex Natural Products

Many natural products feature intricate chiral architectures derived from amino acids. The pyrrolidine-2,4-dione, or tetramic acid, moiety is a scaffold found in a wide range of natural products possessing antibiotic, antiviral, and antifungal properties. tdl.org A direct synthetic link exists between L-phenylalanine and this important class of compounds. Specifically, (S)-5-Benzylpyrrolidine-2,4-dione has been prepared from L-phenylalanine methyl ester hydrochloride. nih.gov Given that this compound is an activated form of L-phenylalanine, it represents a highly valuable and reactive intermediate for accessing these tetramic acid-based natural product cores. The inherent chirality of the NCA ensures that the stereocenter is preserved during the initial synthetic steps, which is fundamental to the total synthesis of complex, optically active natural products.

Stereoselective Formation of Chiral Amines and Acids

Beyond its use in peptide synthesis, this compound is a tool for the stereoselective synthesis of other valuable chiral molecules, such as non-proteinogenic amino acids and chiral amines. The oxazolidinone ring system is a well-established chiral auxiliary in asymmetric synthesis.

For example, related chiral oxazolidin-2-ones are used to direct the stereoselective synthesis of β-branched α-amino acids. rsc.org In these methods, the oxazolidinone acts as a chiral template, controlling the facial selectivity of enolate alkylation reactions. Similarly, the stereoselective addition of organometallic reagents to aldehydes derived from oxazolidinones, such as Garner's aldehyde, is a powerful method for creating new stereocenters. nih.gov This approach has been used to synthesize β-vinylserine equivalents, which are versatile building blocks for peptidomimetics and other complex molecules. d-nb.info Ring-opening of this compound with various nucleophiles can provide access to a range of chiral phenylalanine derivatives, including amides and esters, which can then be transformed into other chiral amines and acids while retaining the original stereochemistry.

Table 2: Synthetic Applications of the Oxazolidinone Core in Stereoselective Synthesis

| Application | Key Intermediate/Reagent | Product Class | Stereochemical Control |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Oxazolidin-2-one Auxiliary | β-Branched α-Amino Acids rsc.org | Auxiliary-controlled diastereoselection |

| Nucleophilic Addition | Garner's Aldehyde Analogue | Alkenyl Amino Acids nih.govd-nb.info | Substrate-controlled diastereoselection |

| Ring-Opening | This compound | Chiral Phenylalanine Derivatives | Retention of configuration |

Spectroscopic and Structural Characterization in Research

X-ray Crystallography Studies of (S)-4-Benzyloxazolidine-2,5-dione and its Derivatives

Studies on derivatives such as (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate offer a clear view of the structural characteristics of the oxazolidinone ring system. researchgate.net In one such study, the analysis revealed specific conformations and torsional angles that define the molecule's shape. researchgate.net The oxazolidine (B1195125) ring itself is not perfectly planar, and the orientation of the benzyl (B1604629) and phenyl groups relative to this ring is a key conformational feature. researchgate.netchemicalbook.com

Table 1: Selected Bond Lengths for (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate Data sourced from a 2008 crystallographic study. researchgate.net

| Atom 1 | Atom 2 | Length (Å) |

| O1 | C5 | 1.359 (2) |

| O1 | C2 | 1.460 (2) |

| N3 | C6 | 1.349 (2) |

| N3 | C4 | 1.455 (2) |

| N3 | C2 | 1.454 (2) |

| C4 | C5 | 1.513 (3) |

| O5 | C5 | 1.194 (2) |

Table 2: Selected Bond Angles for (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate Data sourced from a 2008 crystallographic study. researchgate.net

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C5 | O1 | C2 | 111.63 (15) |

| C6 | N3 | C4 | 125.12 (15) |

| C6 | N3 | C2 | 118.42 (15) |

| C4 | N3 | C2 | 113.12 (14) |

| O1 | C5 | O5 | 120.57 (18) |

| O1 | C5 | C4 | 108.79 (16) |

| O1 | C2 | N3 | 104.66 (15) |

The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of derivatives like (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate, weak C-H···O hydrogen bonds are observed, which link molecules into linear chains. researchgate.net These chains often run parallel to one of the crystal axes. researchgate.net

Furthermore, the stability of the crystal packing is enhanced by C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a benzene (B151609) ring on an adjacent molecule. researchgate.net These stacked interactions contribute to the formation of a stable, three-dimensional supramolecular architecture. researchgate.net Similarly, studies on other phenylalanine derivatives show that N-H···O hydrogen bonds are crucial in forming dimeric structures that build up the crystal lattice. nih.gov

Advanced NMR Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

While standard 1D ¹H and ¹³C NMR are routine for confirming the basic structure of this compound, advanced NMR techniques provide deeper insights, particularly into structure and dynamics in the solid state.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the atomic-level structure of materials without the need for single crystals. lookchem.com For compounds like N-benzoyl-L-phenylalanine, a close structural relative of the title compound, 2D solid-state NMR has been used to study polymorphism, revealing the existence of at least six different crystalline forms in a single sample. nih.gov SSNMR can characterize the protonation state, hydrogen bonding patterns, and molecular conformation of these different polymorphs. nih.gov By measuring chemical shift anisotropies (CSAs) and using techniques like Rotational-Echo Double Resonance (REDOR), SSNMR can even probe the proximity of specific atoms, such as the interaction between phenylalanine side chains and a surface. nih.gov

Two-dimensional NMR experiments in solution, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign all proton and carbon signals for this compound, confirming connectivity within the molecule.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an essential tool for the characterization of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉NO₃), HRMS would be used to confirm its exact mass of 191.05824 Da, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for monitoring the progress of its synthesis or subsequent reactions, such as ring-opening polymerization. chemrxiv.orgacs.org

Spectroscopic Methods for Stereochemical Assignment

The stereochemistry of this compound is critical, as it is derived from the chiral amino acid L-phenylalanine. It is crucial to confirm that the stereocenter at the C4 position is not compromised during synthesis. The absolute (S) configuration is typically retained from the starting material. researchgate.net

X-ray crystallography is the most definitive method for confirming the stereochemistry of a chiral compound, as it provides the absolute configuration of the molecule in the solid state. researchgate.netnih.gov In the absence of a suitable crystal, spectroscopic and chromatographic methods are employed. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a common technique used to separate enantiomers and confirm the enantiopurity of the final product. nih.gov This method involves using a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, resulting in different retention times. Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) could also be applied to confirm the stereochemistry in solution by comparing the experimental spectrum to theoretical spectra calculated for the known (S) configuration.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of (S)-4-benzyloxazolidine-2,5-dione and related N-carboxyanhydrides (NCAs).

Conformational Analysis and Energy Minima

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity. Conformational analysis aims to identify the stable arrangements of atoms in space (energy minima) and the energy barriers between them.

While specific conformational analysis data for isolated this compound is not extensively documented in publicly available literature, studies on similar heterocyclic compounds provide valuable insights. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain optimized geometries for N-alkylated 5,5-diphenylimidazolidine-2,4-dione derivatives. nih.gov Such studies reveal bond lengths, bond angles, and dihedral angles that characterize the most stable conformations. The general principles of energy landscapes, which map the potential energy of a molecule as a function of its atomic coordinates, are fundamental to understanding these conformational preferences. nih.govnih.gov For Phe-NCA, the puckering of the oxazolidinedione ring and the orientation of the benzyl (B1604629) side chain are the key degrees of freedom.

Table 1: Representative Computational Parameters for a Related Oxazolidinedione Derivative

| Parameter | Value |

| Computational Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Optimized Energy | Compound-specific |

| Key Dihedral Angles | Structure-dependent |

This table illustrates the types of data obtained from DFT-based conformational analysis of related heterocyclic compounds.

Transition State Characterization for Reactions

The polymerization of this compound proceeds through a series of reaction steps, each involving a high-energy transition state. Characterizing these transition states is key to understanding the reaction kinetics and mechanism. DFT calculations have been successfully employed to model the transition states in the ring-opening polymerization of NCAs. acs.orgnih.gov

For example, in the amine-initiated polymerization, the nucleophilic attack of the amine on one of the carbonyl carbons of the NCA ring is a critical step. DFT calculations can determine the geometry and energy of the transition state for this process. Studies on the polymerization of L-alanine-NCA have shown that the energy barrier for the amine addition to the 5-carbonyl group is the rate-determining step. nih.govacs.org Furthermore, computations have revealed that catalysts can significantly lower the energy barrier of the transition state. For instance, a trifunctional organocatalyst was shown to reduce the energy barrier for the nucleophilic attack on an NCA by 11.5 kcal/mol. nih.gov

Reaction Mechanism Elucidation using DFT and Ab Initio Methods

DFT and ab initio methods have been pivotal in clarifying the intricate mechanisms of NCA polymerization. The "normal amine mechanism" (NAM) is a widely accepted pathway for polymerization initiated by primary or secondary amines. nih.govnih.gov

Computational studies have provided a detailed picture of the NAM, breaking it down into elementary steps:

Amine Addition: The initiating amine attacks the C5 carbonyl of the NCA ring.

Ring Opening: The tetrahedral intermediate undergoes ring opening.

Decarboxylation: The resulting carbamic acid eliminates carbon dioxide to regenerate an amine, which is the new propagating chain end.

DFT calculations have helped to resolve debates about the rate-determining step of this mechanism. For the polymerization of L-alanine-NCA and sarcosine-NCA, the amine addition was identified as the rate-determining step, rather than the decarboxylation. nih.govacs.org These studies provide detailed Gibbs free energy profiles for the entire reaction pathway.

Furthermore, computational methods have been used to investigate alternative mechanisms, such as the trimethylsilyl (B98337) (TMS)-transfer mechanism (NAM-TMS) in polymerizations initiated by N-TMS amines. DFT calculations indicated that the TMS transfer is thermodynamically more favorable than the proton transfer in the traditional NAM. nih.gov

Table 2: Calculated Energy Barriers for Key Steps in NCA Polymerization

| Reaction Step | System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Amine Addition | Ala-NCA + Primary Amine | DFT | Rate-determining | nih.govacs.org |

| Amine Addition | Ala-NCA + Secondary Amine | DFT | Lower than primary amine | nih.govacs.org |

| Nucleophilic Attack | NCA + Amine (catalyzed) | DFT | 11.5 lower than uncatalyzed | nih.gov |

Molecular Dynamics Simulations for Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic aspects of the polymerization of this compound. MD simulations can model the time evolution of a system of molecules, providing insights into the polymerization kinetics, chain growth, and the self-assembly of the resulting polypeptides. acs.orgnih.gov

MD simulations have been used to investigate the cooperative covalent polymerization of NCAs. These simulations can illustrate the binding interactions between the growing polypeptide chain and the NCA monomer, which are crucial for the observed rate acceleration in these systems. acs.org The simulations can reveal how the secondary structure of the growing polypeptide, such as the formation of an α-helix, influences the polymerization process.

Structure-Activity Relationship (SAR) Modeling (Excluding biological activity of the compound itself)

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its properties or activities. wikipedia.org In the context of this compound, SAR modeling can be applied to understand how structural modifications affect non-biological properties such as reactivity, stability, or the physical properties of the resulting polymers.

A specific example of a non-biological SAR study involves oxazolidinedione-based eutectic mixtures. In this work, DFT calculations were used to investigate the interaction between oxazolidine-2,4-dione and zinc chloride to form eutectic mixtures. researchgate.net The study established a relationship between the calculated optimized energy of the eutectic mixtures and their stability. Such an approach could potentially be extended to understand how the structure of different NCA derivatives influences their physical properties or their tendency to form specific types of aggregates or materials.

The stability of NCAs is also a property that can be explored through structure-property relationships. It is known that the nature of the amino acid side chain influences the stability of the NCA ring. pmcisochem.fr A systematic QSPR study could quantify this relationship, correlating molecular descriptors of the side chain with the stability of the NCA, for example, its half-life in the presence of moisture.

Q & A

Q. What are the established synthetic protocols for (S)-4-Benzyloxazolidine-2,5-dione, and how can reaction conditions be optimized?

The synthesis of oxazolidine derivatives often involves condensation reactions between amino acids or amines and carbonyl compounds. For example, substituted benzaldehydes can react with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Optimization may involve adjusting molar ratios (e.g., 0.001 mol of starting material), reaction time (e.g., 4 hours of reflux), or catalyst loading. Characterization of intermediates via NMR or mass spectrometry is critical for verifying structural fidelity .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods for assessing enantiomeric purity. The presence of the (R)-enantiomer (CAS 102029-44-7) in commercial samples of the (S)-form (CAS 14825-82-2) must be ruled out using chiral stationary phases or derivatization with chiral auxiliaries . Comparative melting point analysis (e.g., mp 87–90°C for the (R)-form vs. data for the (S)-form) can also provide preliminary insights .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the benzyl group’s presence (δ 7.2–7.4 ppm for aromatic protons) and the oxazolidine-dione backbone.

- Mass Spectrometry : Exact mass analysis (theoretical MW: 191.18 g/mol) for molecular ion verification .

- X-ray Crystallography : Resolve stereochemical ambiguity by determining the crystal structure of derivatives .

Advanced Research Questions

Q. How does the stereochemical configuration (S) influence the reactivity of 4-Benzyloxazolidine-2,5-dione in asymmetric synthesis?

The S-configuration can dictate regioselectivity in nucleophilic additions. For instance, in reactions with amines or alcohols, the benzyl group’s spatial orientation may sterically hinder one face of the dione ring, leading to preferential attack at the less hindered site. Computational studies (e.g., DFT calculations) can model transition states to predict stereochemical outcomes . Experimental validation via kinetic resolution or diastereomeric ratio analysis is essential .

Q. What methodologies are effective for synthesizing derivatives of this compound, and how do substituents alter biological activity?

Derivatization often involves functionalizing the dione ring or benzyl group. For example:

- Nucleophilic Substitution : Reacting with thiols or amines to replace the dione oxygen or carbonyl groups .

- Cross-Coupling : Suzuki-Miyaura reactions to modify the benzyl moiety .

Biological activity (e.g., cytotoxicity) can be assessed via colorimetric assays (e.g., Mosmann’s MTT assay ), with substituent polarity and steric bulk correlating with potency .

Q. How should researchers address contradictions in reported stereochemical outcomes during nucleophilic additions to this compound?

Discrepancies may arise from solvent polarity, temperature, or catalyst choice. For example:

- Thermodynamic vs. Kinetic Control : Reflux conditions might favor thermodynamically stable products, while low temperatures favor kinetic pathways .

- Catalyst Effects : Chiral catalysts (e.g., organocatalysts) can override inherent stereochemical preferences.

Systematic replication of prior studies (e.g., varying solvents from ethanol to DMF) and transition-state modeling are recommended .

Q. What strategies improve the yield and purity of this compound in multi-step syntheses?

- Intermediate Purification : Column chromatography or recrystallization after each step to remove diastereomers or byproducts .

- Protecting Groups : Use of tert-butyldiphenylsilyl (TBDPS) or benzyl (Bn) groups to prevent undesired side reactions during functionalization .

- In Situ Monitoring : TLC or IR spectroscopy to track reaction progress and minimize over-reaction .

Methodological Considerations

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Detailed Replication : Precisely document reaction parameters (e.g., solvent purity, stirring rate).

- Collaborative Verification : Cross-lab validation using shared batches of starting materials .

- Statistical Analysis : Use triplicate experiments to calculate standard deviations for yields and purity .

Q. What advanced computational tools aid in predicting the reactivity of this compound in novel reactions?

- Molecular Dynamics Simulations : Model solvent effects and transition states.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.